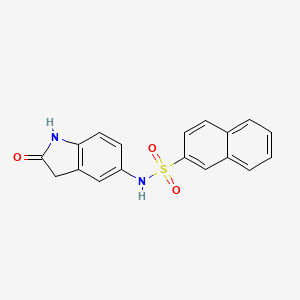

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is a compound that has been studied for its potential antitumor properties . It is a part of a series of novel 2-oxoindoline-based acetohydrazides . The compound has shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves the design and creation of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . The structures of these compounds were identified using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular formula of “N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is C10H9NO2S . The molecular weight is 207.25 .Physical And Chemical Properties Analysis

“N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is a solid substance . It has a melting point of 215-219 °C (lit.) .Aplicaciones Científicas De Investigación

Antitumor Agents

The compound has been investigated for its potential as an antitumor agent. Researchers have designed and synthesized novel derivatives of 2-oxoindoline-based acetohydrazides, which showed notable cytotoxicity toward various human cancer cell lines . These compounds, including derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide, were found to be effective in inducing apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Apoptosis Induction

In the search for small molecules that can activate procaspase-3, a key player in the apoptosis pathway, this compound has been utilized. The induction of apoptosis is crucial for eliminating cancer cells, and derivatives of this compound have demonstrated the ability to accumulate cells in the S phase and substantially induce late cellular apoptosis .

Cell Cycle Regulation

The compound’s derivatives have shown effects on cell cycle regulation, particularly in accumulating cells in the S phase. This is significant because the disruption of normal cell cycle progression is a hallmark of cancer, and compounds that can regulate the cell cycle have therapeutic potential .

Breast Cancer Treatment

Specific derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide have been assessed for their anti-proliferative properties against the MCF-7 breast cancer cell line. Some compounds exhibited potent activity, with IC50 values in a competitive range compared to known anticancer drugs .

VEGFR-2 Inhibition

One of the derivatives was found to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is the process of new blood vessel formation often exploited by tumors to support their growth. Inhibition of VEGFR-2 is a targeted approach to hinder tumor growth and metastasis .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding profile of the most active compounds, including derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide, in the VEGFR-2 active site. This helps in understanding the interaction at the molecular level and aids in the design of more potent inhibitors .

Mecanismo De Acción

Target of Action

The primary target of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3, which plays a crucial role in the regulation of apoptotic pathways .

Mode of Action

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 leads to a cascade of events that ultimately result in apoptosis. This includes the activation of other caspases and the cleavage of various cellular proteins .

Result of Action

The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . Particularly, it has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested .

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJLARPQTGDLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)

![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)